1H-Pyrrole-3-carbonitrile
Overview
Description
1H-Pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a nitrile group attached to the third carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrole-3-carbonitrile is the Stimulator of Interferon Genes (STING) receptor . STING is a critical component of the innate immune response and plays a significant role in the production of interferons, which are proteins that help combat viral infections .
Mode of Action
This compound derivatives act as agonists to the STING receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the this compound derivative binds to the STING receptor, activating it .
Biochemical Pathways
Upon activation of the STING receptor, a series of biochemical reactions are triggered. This leads to the phosphorylation of several proteins, including TBK1, IRF3, p65, and STAT3 . These proteins play crucial roles in various cellular processes, including the immune response and cell survival . The activation of these proteins leads to the expression of target genes such as IFNB1, CXCL10, and IL6 , which are involved in immune response .
Result of Action
The activation of the STING receptor by this compound leads to a series of cellular responses. This includes the upregulation of genes involved in the immune response, such as IFNB1, CXCL10, and IL6 . This can enhance the body’s ability to fight off infections and could potentially be used in the treatment of various cancers and infectious diseases .
Biochemical Analysis
Biochemical Properties
1H-Pyrrole-3-carbonitrile plays a pivotal role in biochemical reactions, particularly in the synthesis of biologically active molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyrrolopyridine derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions, which can influence the activity and stability of the enzymes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can impact the activity of the STING receptor, which plays a crucial role in the innate immune response . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound derivatives have been shown to act as STING receptor agonists, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which can affect its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of immune responses or inhibition of specific enzymes. At higher doses, this compound can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to toxicity in animal models, affecting various organs and systems . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For instance, this compound has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, affecting the production of key metabolites . These interactions can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, studies have shown that this compound can be transported across cell membranes and accumulate in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and interact with cytoplasmic proteins . These interactions can affect the compound’s activity and its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of α-amino aldehydes with nitriles under catalytic conditions. For instance, the Paal-Knorr pyrrole synthesis is a widely used method where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and cost-effectiveness. For example, the reaction of o-fluoro acetophenone with a brominating agent followed by a condensation reaction can produce 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Produces pyrrole-3-carboxylic acid.
Reduction: Yields 3-aminopyrrole.
Substitution: Results in halogenated pyrroles like 3-bromopyrrole.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role as a scaffold in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile can be compared with other similar compounds such as:
1H-Pyrrole-2-carbonitrile: Differing in the position of the nitrile group, which affects its reactivity and applications.
2-Amino-1H-pyrrole-3-carbonitrile: Contains an amino group, making it more reactive in certain chemical reactions.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused ring system, offering different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYWMDGJYQAMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340358 | |
Record name | 3-Cyanopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-38-7 | |
Record name | 3-Cyanopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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